

Literature review on cleavable linkers for antibody-drug conjugates

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A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted therapeutics in oncology, combining the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the safety and efficacy of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity. This in-depth technical guide provides a comprehensive overview of the core principles of cleavable linkers, their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.

I. Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage: pH-sensitive, enzyme-sensitive, and glutathione-sensitive linkers.

pH-Sensitive (Acid-Labile) Linkers

These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within tumor cells.[1][2]

- **Hydrazone Linkers:** This was one of the earliest types of cleavable linkers used in ADCs, notably in gemtuzumab ozogamicin (Mylotarg®).[3] The hydrazone bond is hydrolyzed under acidic conditions, releasing the payload. While effective, first-generation hydrazone linkers exhibited some instability in circulation, leading to premature drug release.[3][4] Modern iterations have improved stability. A plasma half-life of 183 hours at pH 7 and 4.4 hours at pH 5 has been reported for some hydrazone linkers, demonstrating their pH-selective cleavage.[3]
- **Carbonate and Acetal/Ketal Linkers:** These linkers also exploit the acidic intracellular environment for cleavage. Simple carbonates can have limited serum stability, but the addition of a p-aminobenzyl (PAB) group can significantly increase their half-life.[2]

Enzyme-Cleavable Linkers

These linkers incorporate peptide or sugar moieties that are substrates for enzymes overexpressed in tumor cells or within their lysosomes. This enzymatic cleavage ensures a more specific release of the payload at the target site.

- **Dipeptide Linkers (Cathepsin B-Cleavable):** The most common enzyme-cleavable linkers utilize dipeptide sequences, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[4][5] These sequences are recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in cancer cells.[2] The Val-Cit linker is widely used and has demonstrated excellent stability in human plasma, with a reported half-life of approximately 230 days.[6] Following cleavage of the dipeptide, a self-immolative spacer, like p-aminobenzyl carbamate (PABC), spontaneously releases the unmodified payload.[2]
- **β -Glucuronide and β -Galactosidase-Cleavable Linkers:** These linkers are cleaved by the lysosomal enzymes β -glucuronidase and β -galactosidase, respectively, which can be overexpressed in some tumors.[7][8] β -glucuronide linkers have shown high plasma stability (over 7 days in mouse plasma).[9]

Glutathione-Sensitive (Reducible) Linkers

This class of linkers leverages the significant difference in the concentration of glutathione (GSH), a reducing agent, between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[5]

- **Disulfide Linkers:** These linkers contain a disulfide bond that is stable in the bloodstream but is rapidly cleaved by the high concentration of intracellular GSH, releasing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the plasma.[6]

II. Quantitative Data on Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, impacting its stability, efficacy, and toxicity profile. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker Type	Linker Example	Species	Half-life (t1/2)	Reference(s)
pH-Sensitive	Hydrazone	Human	183 hours (at pH 7.4)	[3]
Phenylketone-derived Hydrazone	Human, Mouse	~2 days	[6]	
Enzyme-Cleavable	Val-Cit	Human	~230 days	[6]
Phe-Lys	Human	~30 days	[6]	
Val-Cit	Mouse	80 hours	[6]	
Phe-Lys	Mouse	12.5 hours	[6]	
β-Glucuronide	Mouse	>7 days	[9]	
Sulfatase-cleavable	Mouse	>7 days	[7]	[6]
Glutathione-Sensitive	Unsubstituted Disulfide	Mouse	<3 days	

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

Antibody Target	Payload	Linker Type	Cell Line	IC50 (pM)	Reference(s)
HER2	MMAE	Val-Cit	SK-BR-3	14.3	[7]
HER2	MMAE	β -Galactosidase-cleavable	SK-BR-3	8.8	[7]
HER2	MMAE	Sulfatase-cleavable	SK-BR-3	61	[7]
HER2	MMAE	Non-cleavable	SK-BR-3	609	[7]

Table 3: Comparative In Vivo Efficacy of ADCs with Cleavable Linkers

ADC Model	Linker Type	Animal Model	Dose	Tumor Growth Inhibition	Reference(s)
anti-CD22-DM1	Disulfide	Human Lymphoma Xenograft	3 mg/kg (single dose)	Tumor regression	[4]
anti-CD22-PBD	Val-Cit	Human Non-Hodgkin Lymphoma Xenograft	Multiple doses	Similar activity to disulfide linker	[4]
anti-HER2-MMAE	cBu-Cit	Xenograft	3 mg/kg	Greater tumor suppression than Val-Cit	[4]

Table 4: Preclinical and Clinical Toxicity of ADCs with Cleavable Linkers

Linker Type	Payload	Common Adverse Events (Grade ≥ 3)	Notes	Reference(s)
Cleavable (general)	Various	Higher rates of Grade ≥ 3 AEs compared to non-cleavable linkers.	Meta-analysis of 9 ADCs. [10]	
Cleavable (general)	Various	Neutropenia, Anemia	Significantly higher rates of neutropenia compared to non-cleavable linkers. [10]	
Val-Cit	MMAE	Neutropenia	Thought to be due to linker instability in plasma or rapid clearance of high DAR species. [11] [12]	

III. Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay (LC-MS/MS Method)

Objective: To determine the stability of an ADC in plasma by quantifying the amount of released payload over time.

Materials:

- Test ADC
- Control ADC (with a stable linker, if available)
- Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)
- Phosphate-buffered saline (PBS)
- Protein precipitation solution (e.g., acetonitrile with internal standard)
- LC-MS/MS system

Procedure:

- **ADC Incubation:** Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C with gentle agitation.[\[13\]](#)
- **Time-Point Sampling:** At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma and PBS samples. Immediately stop the reaction by adding 3-4 volumes of cold protein precipitation solution.[\[13\]](#)
- **Sample Preparation:** Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
- **Supernatant Analysis:** Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- **LC-MS/MS Quantification:** Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.[\[14\]](#)[\[15\]](#)
- **Data Analysis:** Plot the concentration of the released payload over time. Calculate the half-life ($t_{1/2}$) of the ADC in plasma.[\[13\]](#)

Cathepsin B Cleavage Assay (Fluorometric Method)

Objective: To evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.

Materials:

- Peptide linker conjugated to a fluorogenic substrate (e.g., AMC or AFC)
- Recombinant human Cathepsin B
- Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- **Enzyme Activation:** Pre-incubate the Cathepsin B solution in Assay Buffer for 15 minutes at 37°C to ensure full activation.
- **Reaction Setup:** In the wells of the 96-well plate, add the peptide linker substrate solution.
- **Initiate Reaction:** Start the reaction by adding the activated Cathepsin B solution to the wells. Include control wells with substrate only (no enzyme) and enzyme only (no substrate).
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for a specified period (e.g., 60 minutes).
- **Data Analysis:** Determine the rate of cleavage from the slope of the linear portion of the fluorescence versus time plot.[\[14\]](#)

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

Objective: To determine the cytotoxic potency (IC₅₀) of an ADC on a target cancer cell line.

Materials:

- Target cancer cell line
- Complete cell culture medium

- Test ADC, unconjugated antibody, and free payload
- 96-well clear or white microplates
- MTT reagent (or CellTiter-Glo® reagent)
- Solubilization solution (for MTT assay, e.g., DMSO)
- Microplate reader (absorbance or luminescence)

Procedure:

- Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[\[16\]](#)
- ADC Treatment: Prepare serial dilutions of the test ADC, unconjugated antibody, and free payload in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated control wells.
- Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[\[16\]](#)
- Viability Assessment:
 - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm. [\[17\]](#)[\[18\]](#)[\[19\]](#)
 - CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for a short period, and read the luminescence.
- Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[\[17\]](#)

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- Human cancer cell line for tumor implantation
- Test ADC, vehicle control, and relevant control antibodies
- Calipers for tumor measurement

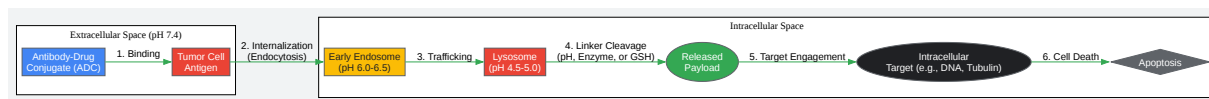
Procedure:

- Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
- Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- ADC Administration: Administer the ADC, vehicle, and control antibodies to the respective groups via the appropriate route (typically intravenous).
- Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the animals.
- Study Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period. Euthanize the animals and excise the tumors for weight measurement and further analysis.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.[\[19\]](#)

IV. Visualizations

Signaling Pathway for ADC Internalization and Payload Release

The following diagram illustrates the typical pathway of an ADC with a cleavable linker from binding to the cell surface to the release of its cytotoxic payload.

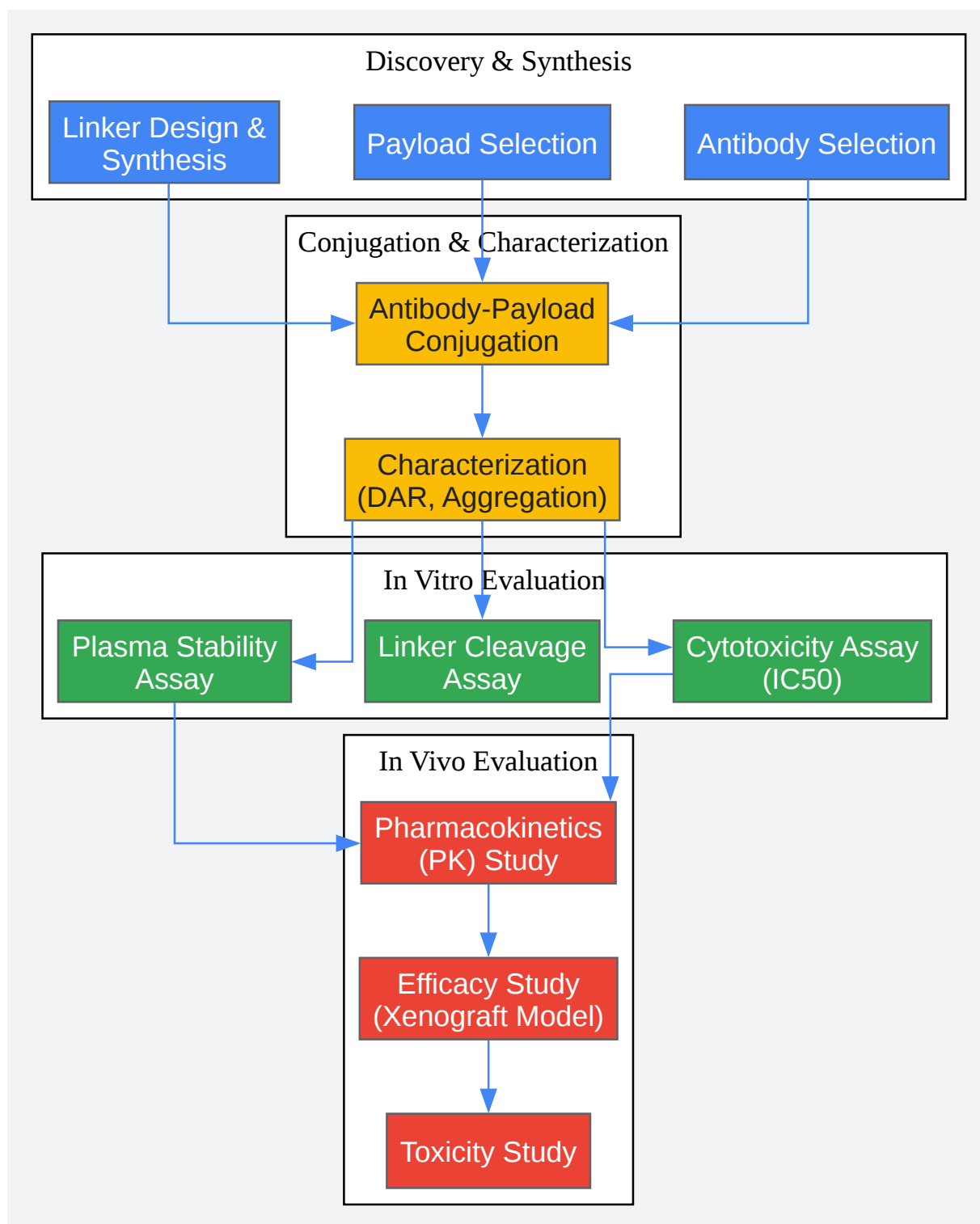


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ADC Internalization and Payload Release Pathway

Experimental Workflow for ADC Development and Evaluation

The following diagram outlines a typical workflow for the development and evaluation of an ADC with a cleavable linker.



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ADC Development and Evaluation Workflow

V. Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic payloads. The choice of linker technology—be it pH-sensitive, enzyme-cleavable, or glutathione-sensitive—profoundly influences the ADC's stability, efficacy, and toxicity profile. A thorough understanding of the mechanisms of action of these linkers, coupled with rigorous in vitro and in vivo evaluation using standardized protocols, is essential for the successful development of the next generation of safe and effective antibody-drug conjugates. This technical guide provides a foundational resource for researchers and drug developers in this exciting and rapidly evolving field.

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